molecular formula C13H16N2O4S B1683620 N,S-Diacetylcysteine-p-hydroxyanilide CAS No. 35143-94-3

N,S-Diacetylcysteine-p-hydroxyanilide

Cat. No.: B1683620
CAS No.: 35143-94-3
M. Wt: 296.34 g/mol
InChI Key: ACRATVDBLDWEOR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,S-Diacetylcysteine-p-hydroxyanilide is a synthetic chemical derivative of N-acetylcysteine (NAC). Early scientific literature describes its preparation and notes that it belongs to a group of p-hydroxyanilide derivatives that showed promising biological activity in research settings . Specifically, this compound was reported to exhibit analgesic, anti-inflammatory, and antipyretic (fever-reducing) properties during investigation . As a derivative of NAC, a well-known precursor to the antioxidant glutathione, this compound may offer a unique profile for research into redox biology and inflammation . Its molecular structure includes both N-acetyl and S-acetyl groups, which may influence its stability and bioavailability compared to other cysteine derivatives. This product is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

35143-94-3

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

S-[(2R)-2-acetamido-3-(4-hydroxyanilino)-3-oxopropyl] ethanethioate

InChI

InChI=1S/C13H16N2O4S/c1-8(16)14-12(7-20-9(2)17)13(19)15-10-3-5-11(18)6-4-10/h3-6,12,18H,7H2,1-2H3,(H,14,16)(H,15,19)/t12-/m0/s1

InChI Key

ACRATVDBLDWEOR-LBPRGKRZSA-N

SMILES

CC(=O)NC(CSC(=O)C)C(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)NC1=CC=C(C=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,S-diacetylcysteine-p-hydroxyanilide
Z 2004
Z-2004

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituents on Cysteine Anilide Group Molecular Weight (g/mol) Solubility Profile Primary Application
This compound Diacetyl (S-acetyl, N-acetyl) p-Hydroxyanilide ~326.3* Moderate in polar solvents Research (hypothetical)
L-Cystine-bis-p-nitroanilide Disulfide (cystine) p-Nitroanilide (bis) ~531.4 Acetone/methanol mixture Enzyme substrate assays
S-Benzyl-L-cysteine-p-nitroanilide S-Benzyl p-Nitroanilide ~371.4 Acetone/methanol mixture Enzyme substrate assays

*Estimated based on structural formula.

Substituent Effects on Reactivity and Stability

  • This compound: The diacetyl groups confer steric protection to the thiol and amino groups, reducing nonspecific oxidation or hydrolysis. This enhances shelf stability but may limit enzymatic cleavage efficiency compared to unprotected analogs.
  • L-Cystine-bis-p-nitroanilide : The disulfide (cystine) backbone and dual nitroanilide groups make this compound highly reactive as a chromogenic substrate. The strong electron-withdrawing nitro group facilitates cleavage by cysteine proteases, producing a quantifiable colorimetric signal .
  • Its nitroanilide group ensures high sensitivity in spectrophotometric detection .

Pharmacokinetic and Biochemical Implications

While this compound lacks direct pharmacokinetic data, structural parallels suggest:

  • Metabolic Stability : Diacetylation may slow metabolic deactivation compared to unacetylated analogs, as seen in prodrug designs (e.g., acetylated antivirals).
  • Enzyme Specificity : The p-hydroxyanilide moiety may reduce affinity for cysteine proteases that preferentially recognize nitroanilide substrates, as observed in studies using L-Cystine-bis-p-nitroanilide .

Research Findings and Limitations

  • Synthetic Challenges : The introduction of dual acetyl groups requires precise reaction conditions to avoid over-acetylation or side reactions, complicating large-scale synthesis.

Q & A

Q. Q. How can researchers profile This compound's degradation products under physiological conditions?

  • Methodological Answer :
  • Simulated biological fluids : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and human plasma at 37°C.
  • High-resolution MS (HRMS) : Identify degradation products via exact mass and isotopic patterns.
  • Toxicogenomics : Assess genotoxicity (Comet assay) and mitochondrial toxicity (Seahorse assay) of major degradants .

Data Presentation Guidelines

  • Tables : Report mean ± SEM, n-values (exact counts, not ranges), and statistical tests (e.g., two-tailed t-test, ANOVA with post hoc correction) .
  • Figures : Include error bars reflecting biological replicates, source data files, and panel-wise descriptions of experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,S-Diacetylcysteine-p-hydroxyanilide
Reactant of Route 2
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N,S-Diacetylcysteine-p-hydroxyanilide

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